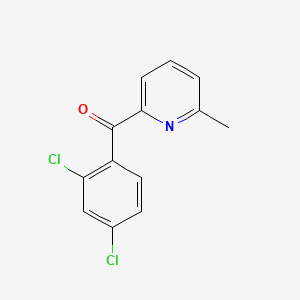

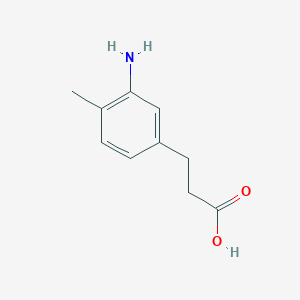

2-(2,4-Dichlorobenzoyl)-6-methylpyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2,4-Dichlorobenzoyl chloride, a related compound, involves catalyzing 2,4-dichlorobenzotrichloride and carboxylic acid to produce single or compound coarse acyl chloride in the effect of the catalyzer .Chemical Reactions Analysis

2,4-Dichlorobenzoyl peroxide, a related compound, is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator . Its thermal decomposition behavior has been examined by combining simulations with thermal analysis methods .Wissenschaftliche Forschungsanwendungen

Silicone Rubber Manufacturing

- Summary of the Application : DCBP is commonly used in silicone rubber manufacturing as a crosslinking agent, vulcanizing agent, and polymerization initiator .

- Results or Outcomes : The use of DCBP in silicone rubber manufacturing results in a material with desirable properties. However, its reactivity or incompatibility may negatively affect safety requirements and concerns during chemical reactions .

Thermal Decomposition Study

- Summary of the Application : DCBP has been studied for its thermal decomposition characteristics .

- Methods of Application : The study was conducted using differential scanning calorimetry and thermal activity monitor III, which yielded thermokinetic data .

- Results or Outcomes : The study found that DCBP decomposes more satisfactorily by an autocatalytic reaction at low temperatures .

Thermal Ignition Theory

- Summary of the Application : DCBP has been used to apply thermal ignition theory through kinetic-based curve fitting .

- Methods of Application : The study was conducted using differential scanning calorimetry and thermal analysis methods to analyze the foundation of thermokinetics, such as the peak temperature, heat of decomposition, and apparent activation energy of DCBP .

- Results or Outcomes : The investigation was integrated with thermal explosion theory, which represents a major advancement in the comprehension of behavior between heat release and heat transfer to the surroundings incorporated into a single differential equation .

Preparation of High-Performance Fluororubber Composite Materials

- Summary of the Application : DCBP can be used to prepare high-performance fluororubber composite materials .

- Results or Outcomes : The use of DCBP in the preparation of high-performance fluororubber composite materials results in a material with desirable properties .

Low-Pressure Power Cable Rubber Material

- Summary of the Application : DCBP can be used to prepare a low-pressure power cable rubber material .

- Results or Outcomes : The use of DCBP in the preparation of low-pressure power cable rubber material results in a material with desirable properties .

Hot Air Vulcanization

- Summary of the Application : DCBP is the only peroxide available on the market that is successfully employed for hot air vulcanization (HAV) of extruded profiles and tubing .

- Methods of Application : In addition to HAV, it is widely used in injection, compression, and transfer molding of both vinyl and non-vinyl containing gums .

- Results or Outcomes : The use of DCBP in hot air vulcanization results in a material with desirable properties .

Safety And Hazards

Eigenschaften

IUPAC Name |

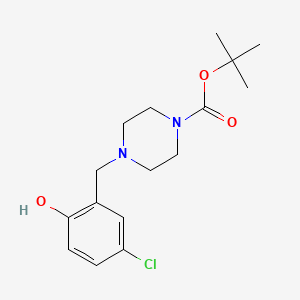

(2,4-dichlorophenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO/c1-8-3-2-4-12(16-8)13(17)10-6-5-9(14)7-11(10)15/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFDXXJHPGATPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dichlorobenzoyl)-6-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-A]pyridine-3-carbothioamide](/img/structure/B1462947.png)

![N-{[4-(2-tert-Butylphenyl)piperazin-1-yl]carbonyl}glycine](/img/structure/B1462948.png)

![Ethyl 2-[(2-cyanoethyl)(cyclopentyl)amino]acetate](/img/structure/B1462951.png)

![{1-[(2,5-Dimethylphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1462954.png)

![1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde](/img/structure/B1462962.png)